Welcome to the BenchChem Online Store!
molecular formula C7H6ClNO2 B185304 Methyl 2-chloronicotinate CAS No. 40134-18-7

Methyl 2-chloronicotinate

Cat. No. B185304
M. Wt: 171.58 g/mol
InChI Key: MYGAJZBZLONIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05391554

Procedure details

2-Chloro-3-pyridinecarboxylic acid, methyl ester (11) is prepared as follows: a suspension of 22.06 g (140 mmol) of 2-chloro-3-pyridinecarboxylic acid (10), 14.6 mL (154 mmol) of dimethyl sulfate, 29 g (210 mmol) of anhydrous powdered potassium carbonate, and 140 mL of acetone is stirred at room temperature overnight. The mixture is filtered, the salts are washed with acetone, and the filtrate is concentrated to an oil that is diluted with dichloromethane. The organic phase is washed with saturated aqueous sodium dicarbonate, dried, then filtered through a pad of silica gel (230-400 mesh). The filtrate is concentrated to give an oil that is distilled at 90°-91° C./0.17 mm to leave 19.9 g of the pure product as a colorless oil.
Quantity
22.06 g
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.S(OC)(O[CH3:15])(=O)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[C:7]([C:8]([O:10][CH3:15])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
22.06 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)O
Name
Quantity
14.6 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
140 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the salts are washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to an oil that
ADDITION
Type
ADDITION
Details
is diluted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with saturated aqueous sodium dicarbonate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (230-400 mesh)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil that
DISTILLATION
Type
DISTILLATION
Details
is distilled at 90°-91° C./0.17 mm

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC=C1C(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.